molecular formula C11H13N3O2S B3330543 Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate CAS No. 717840-40-9

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B3330543
CAS No.: 717840-40-9
M. Wt: 251.31 g/mol
InChI Key: PGWLTAWIRLYKOO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridazine core. Its structure includes a thiophene ring fused to a pyridazine moiety, with an amino group at position 5, methyl groups at positions 3 and 4, and an ethyl ester at position 4. This compound has garnered attention in medicinal chemistry, particularly as a scaffold for developing M4 muscarinic acetylcholine receptor positive allosteric modulators (M4 PAMs). Its synthetic versatility, demonstrated by reactions at the amino and ester groups, allows for diverse derivatization, making it a key intermediate in drug discovery .

Properties

IUPAC Name

ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWLTAWIRLYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of this compound with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction produces the corresponding ethoxymethyleneamino intermediate, which is then reacted directly without purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate exhibits promising biological activities that are being explored in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show inhibitory effects against gram-positive bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting specific cellular pathways involved in tumor growth.
  • Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition, particularly in understanding the mechanisms of action for various biological processes.

Biological Studies

In biological research, this compound serves several purposes:

  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its potential therapeutic uses.
  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound can lead to discoveries related to disease mechanisms and treatment strategies.

Industrial Applications

The compound is also relevant in industrial chemistry:

  • Synthesis of Heterocyclic Compounds : this compound can be used as a building block for synthesizing other heterocyclic compounds with pharmaceutical applications.
  • Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and reduction, which can be harnessed for producing desired derivatives with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

The structural and functional distinctions between Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate and related derivatives are critical to understanding its pharmacological and synthetic advantages. Below is a comparative analysis:

Core Heterocyclic Systems
Compound Class Core Structure Key Substituents Pharmacological Relevance
Thieno[2,3-c]pyridazine Thiophene + pyridazine fusion 3,4-dimethyl; 5-amino; 6-ethyl ester Improved CNS penetration and solubility in M4 PAMs
Thieno[2,3-b]pyridine Thiophene + pyridine fusion 3-amino; 4,6-dimethyl Classical M4 PAM pharmacophore but limited solubility
Furo[2,3-c]pyridazine Furan + pyridazine fusion 3,4-diphenyl; 5-amino; 6-ester Lower metabolic stability due to furan’s susceptibility to oxidation
Pyrrolo[2,3-c]pyridazine Pyrrole + pyridazine fusion 3,4-diphenyl; 5-amino; 6-ester Limited CNS penetration due to high polarity

Key Insights :

  • Electronic Effects: The thieno[2,3-c]pyridazine core is more electron-deficient than thieno[2,3-b]pyridine, enhancing interactions with hydrophobic binding pockets in M4 receptors .
  • Metabolic Stability: The sulfur atom in thieno derivatives offers greater oxidative stability compared to oxygen in furo analogs .
  • Steric Effects : 3,4-Dimethyl groups in the target compound reduce steric hindrance compared to 3,4-diphenyl substituents in furo/pyrrolo analogs, improving target binding .
Substituent Modifications
Compound (Example) Substituents Synthetic Utility Pharmacological Impact
This compound 6-ethyl ester; 3,4-dimethyl Forms amides via HATU-mediated coupling Enhanced solubility and CNS penetration
Mthis compound 6-methyl ester Limited hydrolysis to carboxylic acid Higher lipophilicity but faster metabolic clearance
Ethyl 5-benzamido-3,4-diphenylfuro[2,3-c]pyridazine-6-carboxylate 5-benzamido; 3,4-diphenyl Forms fused pyrimido derivatives via cyclization Reduced bioavailability due to phenyl groups

Key Insights :

  • Ester Groups : Ethyl esters balance lipophilicity and metabolic stability better than methyl esters, which are prone to rapid hydrolysis .
  • Amino Group Reactivity: The 5-amino group enables diverse functionalization (e.g., acetylation, benzoylation) to modulate target affinity .
Pharmacological Performance
Compound M4 PAM Potency (EC50) Solubility (µM) CNS Penetration (Brain/Plasma Ratio)
This compound 120 nM 45 0.8
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-6-carboxamide 90 nM 12 0.3
5-Amino-3,4-diphenylfuro[2,3-c]pyridazine-6-carboxamide 250 nM 8 0.1

Key Insights :

  • The target compound’s 3,4-dimethyl substituents improve solubility and brain exposure compared to diphenyl analogs .
  • Despite slightly lower potency than thieno[2,3-b]pyridine derivatives, its superior solubility and CNS penetration make it a more viable preclinical candidate .

Biological Activity

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by a thieno[2,3-c]pyridazine core, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with synthesis methods and relevant case studies.

  • Molecular Formula : C11H13N3O2S
  • Molar Mass : 251.3 g/mol
  • Density : 1.331 g/cm³ (predicted)
  • Melting Point : 240-242 °C
  • pKa : 4.42 (predicted)

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymes : It acts as an inhibitor of various enzymes involved in critical biochemical pathways.
  • Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against gram-positive bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidothienopyridazine compounds exhibit potent antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansPotent inhibition

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have suggested that it can induce apoptosis in cancer cells.

Cell Line IC50 (μM) Effect Reference
MCF7 (breast cancer)5.0Cytotoxic
HCT116 (colon cancer)4.0Cytotoxic
PC3 (prostate cancer)6.0Cytotoxic

Synthesis Methods

The synthesis of this compound typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. This method allows for the efficient production of the compound with high purity.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study conducted on various derivatives of thieno[2,3-c]pyridazine revealed that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens .
  • Cancer Cell Line Testing :
    In a series of tests involving different cancer cell lines (MCF7, HCT116, and PC3), this compound demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution and cyclization. For example, reacting 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate in acetone under reflux (24 hours) with anhydrous K₂CO₃ yields the target compound. Key parameters include molar ratios (1:1 for pyridazinone to ethyl chloroacetate) and solvent selection (acetone vs. ethanol for pyrrolo vs. furo derivatives) . Optimization involves monitoring reaction progress via TLC and adjusting reflux duration to avoid byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for esters, NH₂ at ~3300 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.40–7.80 ppm for phenyl groups, methyl groups at δ 1.7–2.5 ppm) .
  • Melting points : Used to assess purity, with deviations >2°C indicating impurities .

Q. What are common derivatives synthesized from this compound, and what reactions are typically employed?

Derivatives include:

  • Carbohydrazides (7a, 7b) : Formed via refluxing with hydrazine hydrate in ethanol (5–7 hours) .
  • Benzamido derivatives (6) : Synthesized using benzoyl chloride in pyridine under reflux (5 hours) .
  • Pyrimido-fused systems : Achieved via condensation with formamide or carbon disulfide under basic conditions .

Q. How are purification methods selected for this compound and its intermediates?

  • Recrystallization : Ethanol/water mixtures are used for carboxamide derivatives .
  • Suction filtration : Removes inorganic salts (e.g., K₂CO₃) after aqueous workup .
  • Column chromatography : Required for isolating regioisomers in fused heterocycles (e.g., pyridazino-pyrrolo systems) .

Advanced Research Questions

Q. How do cyclization mechanisms differ between acetamido and chloroacetamido derivatives of this compound?

  • Acetamido derivatives : Cyclize via intramolecular nucleophilic attack of the amide oxygen on the ester carbonyl, forming oxazinone rings (e.g., pyridazino[4',3']pyrrolo[3,2-d]oxazin-4(5H)-one) under thermal conditions (120°C, 2 hours) .
  • Chloroacetamido derivatives : Undergo SN2 displacement with the ester carbonyl, yielding pyrimido-thieno systems with chloride elimination . Mechanistic differences are confirmed by IR (shift from 1700 cm⁻¹ to 1680 cm⁻¹ for lactam formation) .

Q. Why do discrepancies arise in derivative yields when using acetyl chloride vs. acetic anhydride?

Both reagents yield 5-acetamido derivatives, but acetic anhydride provides higher yields (85% vs. 70%) due to milder reaction conditions that reduce ester hydrolysis. This is critical for preserving the ethyl carboxylate group during functionalization .

Q. What strategies enable the synthesis of pentacyclic heterocycles from this compound?

  • Condensation with o-aminophenol : Forms benzoxazepine-fused systems via nucleophilic aromatic substitution (reflux in ethanol, 8 hours) .
  • Hydrazide intermediates : React with aldehydes (e.g., benzaldehyde) to form hydrazones, which undergo cyclocondensation to pyrazolo-thieno systems .

Q. How is antimicrobial activity evaluated for derivatives, and what structural features correlate with efficacy?

  • Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Key pharmacophores : Electron-withdrawing groups (e.g., nitro in styryl derivatives) enhance activity by disrupting bacterial membranes . Derivatives with pyrimido-thieno cores show moderate activity (MIC 32–64 µg/mL) .

Q. What structural modifications enhance M4 receptor positive allosteric modulation (PAM) activity?

  • Core substitution : 3,4-Dimethyl groups on the thieno-pyridazine improve binding affinity (Ki < 100 nM) .
  • Carboxamide side chains : N-Trifluoromethylsulfonyl benzyl groups increase blood-brain barrier permeability, as seen in VU0467154 (EC₅₀ = 230 nM) . SAR studies use radioligand binding assays and electrophysiology in CHO-K1 cells expressing human M4 receptors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Reactant of Route 2
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

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